molecular formula C17H17ClN2O5 B10876552 N'-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide

N'-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide

Cat. No.: B10876552
M. Wt: 364.8 g/mol
InChI Key: YBLRHBAFJNOOGX-UHFFFAOYSA-N
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Description

N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide is an organic compound that belongs to the class of benzohydrazides This compound is characterized by the presence of a 4-chlorophenyl group attached to a carbonyl group, which is further linked to a 3,4,5-trimethoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide typically involves the reaction of 4-chlorobenzoyl chloride with 3,4,5-trimethoxybenzohydrazide in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, derivatives of N'-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide have been synthesized and evaluated for their ability to inhibit cancer cell growth.

Anti-Glioma Activity

A significant application of this compound is its anti-glioma activity. Research indicates that certain derivatives exhibit potent inhibitory effects on glioblastoma cell lines. For instance, a study demonstrated that a specific derivative inhibited the growth of glioma cells by targeting the AKT signaling pathway, which is crucial for tumor growth and survival .

Table 1: EC50 Values of Selected Compounds Against Glioma Cells

CompoundEC50 (μM)Remarks
4j20 ± 3Exhibited significant anti-glioma activity
MK-22062 ± 0.5Reference compound for comparison

The compound 4j , a derivative of this compound, was found to specifically inhibit AKT2/PKBβ with an IC50 value of approximately 12 μM, indicating its potential as a targeted therapy for glioblastoma .

Biochemical Research Applications

Beyond its anticancer properties, this compound has applications in biochemical research.

Kinase Inhibition Studies

The compound has been utilized in studies aimed at understanding kinase inhibition dynamics. Screening against a panel of purified kinases revealed that it selectively inhibits AKT isoforms without inducing significant cytotoxicity in non-cancerous cells . This selectivity makes it a valuable tool for investigating the role of AKT in cancer biology.

Table 2: Kinase Inhibition Profile of Compound 4j

KinaseIC50 (μM)Selectivity
AKT114High
AKT212High
Non-cancerous cells>100Low

Conclusion and Future Directions

This compound represents a promising candidate for further development in cancer therapeutics, particularly for glioblastoma treatment. Its ability to selectively inhibit key kinases involved in oncogenic signaling pathways positions it as an important compound in both medicinal chemistry and biochemical research.

Future studies should focus on:

  • In vivo efficacy : Evaluating the therapeutic potential in animal models.
  • Mechanistic studies : Delving deeper into the molecular mechanisms underlying its anticancer effects.
  • Structural modifications : Exploring analogs to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Diflubenzuron: An insecticide that interferes with chitin deposition.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for its antimicrobial and anticancer properties.

Uniqueness: N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its trimethoxybenzohydrazide moiety provides additional sites for chemical modification, making it a versatile compound for various research applications.

Biological Activity

N'-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-chlorobenzoyl hydrazine. The resulting hydrazide can be purified through recrystallization or chromatography. The molecular structure is characterized by a hydrazone linkage that is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, a related compound was evaluated for its ability to inhibit glioblastoma cell growth. The study found that it exhibited significant cytotoxic effects on glioma cells while sparing non-cancerous cells, indicating a selective mechanism of action against cancerous tissues .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Selectivity
4jGlioblastoma2.5High
ControlNon-cancerous>10Low

Kinase Inhibition

The compound has also been investigated for its role as a kinase inhibitor. Specifically, it was found to inhibit AKT2/PKBβ signaling pathways, which are crucial in oncogenic processes such as glioma progression. The inhibition of these pathways suggests potential therapeutic applications in targeting glioblastoma .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. The compound's hydrazone moiety is believed to facilitate binding to target proteins involved in cell proliferation and survival pathways.

Case Studies

  • Study on Glioblastoma : A study demonstrated that the compound effectively inhibited the formation of neurospheres from patient-derived glioma stem cells. This suggests that it may target cancer stem cells, which are often responsible for tumor recurrence .
  • Kinase Profiling : Another investigation screened the compound against a panel of kinases and identified specific inhibitory activity against AKT2. This finding supports the hypothesis that targeting kinase pathways could be an effective strategy in cancer therapy .

Toxicity and Safety

In vitro studies have shown that this compound exhibits low cytotoxicity towards non-cancerous cells at concentrations effective against cancer cells. This selectivity is a desirable trait in drug development as it minimizes potential side effects associated with traditional chemotherapeutics.

Properties

Molecular Formula

C17H17ClN2O5

Molecular Weight

364.8 g/mol

IUPAC Name

N'-(4-chlorobenzoyl)-3,4,5-trimethoxybenzohydrazide

InChI

InChI=1S/C17H17ClN2O5/c1-23-13-8-11(9-14(24-2)15(13)25-3)17(22)20-19-16(21)10-4-6-12(18)7-5-10/h4-9H,1-3H3,(H,19,21)(H,20,22)

InChI Key

YBLRHBAFJNOOGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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